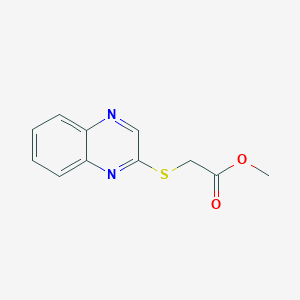

Methyl 2-(2-quinoxalinylsulfanyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-quinoxalin-2-ylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)7-16-10-6-12-8-4-2-3-5-9(8)13-10/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNDQVKOWUSXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377049 | |

| Record name | methyl 2-(2-quinoxalinylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55338-14-2 | |

| Record name | methyl 2-(2-quinoxalinylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Quinoxaline Derivatives Within Contemporary Heterocyclic Chemistry

Quinoxaline (B1680401), a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, serves as a foundational structure for a vast array of derivatives. wisdomlib.orgnih.gov Also known as 1,4-diazanaphthalene or benzopyrazine, this nitrogen-containing moiety is a subject of significant research in medicinal and materials chemistry. wisdomlib.orgnih.gov The versatility of the quinoxaline ring system allows for extensive functionalization, leading to a wide spectrum of chemical properties and biological activities. rsc.org

Quinoxaline derivatives are recognized for their diverse pharmacological potential, which includes antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. wisdomlib.orgpharmacophorejournal.comontosight.ai This broad range of activities has established the quinoxaline scaffold as a "privileged" structure in drug discovery. pharmacophorejournal.com The synthesis of these derivatives is a well-explored area, with the most common method involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Modern synthetic techniques, such as microwave-assisted synthesis, have been developed to improve reaction times and yields. wisdomlib.org The continuous exploration of quinoxaline chemistry highlights its enduring importance in the development of new therapeutic agents and functional materials. rsc.orgontosight.ai

Significance of Sulfur Containing Organic Compounds in Medicinal and Materials Sciences

Sulfur-containing functional groups are integral to a wide range of molecules in both medicinal chemistry and materials science. nih.govtandfonline.com Sulfur's ability to exist in various oxidation states (from -2 to +6) and its unique atomic properties compared to oxygen—such as larger atomic radius and lower electronegativity—impart distinct chemical characteristics to the molecules it is part of. tandfonline.comresearchgate.net In medicinal chemistry, organosulfur compounds constitute a significant portion of approved drugs and clinical candidates. tandfonline.com Functional groups like thioethers, sulfones, and sulfonamides are found in numerous pharmaceuticals. nih.govnih.gov Approximately a quarter of all small-molecule pharmaceuticals are organosulfur compounds. tandfonline.com

In the realm of materials science, sulfur's applications are equally diverse. numberanalytics.comnih.gov Sulfur-based polymers can exhibit unique optical and mechanical properties, such as high refractivity. researchgate.net Research into sulfur chemistry is also crucial for developing new materials for energy storage, such as lithium-sulfur batteries. numberanalytics.comnih.gov The element is a key component in agriculture as well, where its compounds are used in pesticides and fertilizers. numberanalytics.com The ongoing development of novel synthetic methods for creating sulfur-containing compounds underscores their importance across various scientific and industrial fields. moffitt.org

Research Landscape and Opportunities for Methyl 2 2 Quinoxalinylsulfanyl Acetate

Development of Direct Synthetic Routes to the Quinoxalinylsulfanyl Acetate Framework

The construction of the fundamental quinoxalinylsulfanyl acetate structure hinges on the effective formation of a carbon-sulfur bond at the 2-position of the quinoxaline ring and the presence of the methyl ester functionality.

The formation of the thioether bond is a critical step in the synthesis of this class of molecules. This transformation is typically achieved through nucleophilic substitution reactions. acsgcipr.org In the context of quinoxaline chemistry, a common precursor is 2-chloroquinoxaline, which can react with a sulfur-based nucleophile. Another key intermediate is quinoxaline-2-thiol, which can be prepared from the reaction of o-arylenediamines with appropriate reagents. researchgate.net

The most prevalent methods for creating the C-S bond in these systems are analogous to SN2 and SNAr (Nucleophilic Aromatic Substitution) reactions. acsgcipr.orgbeilstein-journals.org A sulfur nucleophile, such as the thiolate anion generated from methyl thioglycolate, can displace a leaving group (like a halogen) from the 2-position of the quinoxaline ring. The efficiency of this reaction is influenced by the nature of the solvent and the base used to generate the thiolate. acsgcipr.org Radical-based mechanisms have also been explored for thioether bond formation in other contexts. nih.gov

The methyl acetate group is typically introduced via esterification of the corresponding carboxylic acid, a process known as Fischer esterification. athabascau.caorganic-chemistry.org This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is a reversible equilibrium-driven process. organic-chemistry.orgchemguide.co.ukmasterorganicchemistry.com To drive the reaction towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com Concentrated sulfuric acid is a common catalyst for this transformation. chemguide.co.ukchemguide.co.uk

Alternatively, the entire side chain, methyl 2-mercaptoacetate (methyl thioglycolate), can be attached in a single step to a quinoxaline precursor with a suitable leaving group, as described in the thioether bond formation section. Other methods for creating esters include the reaction of alcohols with more reactive carboxylic acid derivatives like acid chlorides or anhydrides, which proceed more rapidly and are generally not reversible. athabascau.cachemguide.co.uk

Exploration of Functionalization and Derivatization Strategies

Once the basic this compound framework is established, further modifications can be made to the quinoxaline ring or the acetate side chain to produce a variety of structural analogues.

A significant derivatization strategy involves converting the ester group of a structural analogue into an amide linkage with amino acids. A key study details the synthesis of Methyl 2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. nih.gov The synthetic pathway begins with 2-chloro-3-phenylquinoxaline, which is converted to 3-phenylquinoxaline-2(1H)-thione. nih.gov This thione is then reacted to form a hydrazide derivative, specifically 2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetohydrazide. nih.gov

This hydrazide is a crucial intermediate that is converted into a carbonyl azide (B81097) derivative in situ using a mixture of sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) at low temperatures. nih.gov The resulting acyl azide is not isolated but is reacted directly with various amino acid methyl ester hydrochlorides (such as those from glycine, β-alanine, and L-aspartic acid) in the presence of a base like triethylamine. This sequence affords the target S-substituted methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]alkanoates in good yields. nih.gov

The table below summarizes the synthesis of these derivatives.

| Amino Acid Methyl Ester | Product Compound | Yield (%) |

| Glycine methyl ester | Methyl [2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]acetate (8a) | 78% |

| β-Alanine methyl ester | Methyl 3-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]propanoate (8b) | 75% |

| L-Aspartic acid dimethyl ester | Dimethyl 2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]succinate (8c) | 70% |

This table was generated based on data from the source. nih.gov

Functionalization of the quinoxaline ring itself allows for the introduction of various substituents, which can modulate the molecule's properties. While the core synthesis often starts with a pre-functionalized o-phenylenediamine (B120857), direct C-H bond activation on the quinoxalin-2(1H)-one scaffold has emerged as a powerful strategy for introducing substituents at the C3 position. researchgate.net Furthermore, methods for creating C-O, C-N, C-S, and C-Se bonds at this position have been developed using oxidative coupling techniques. researchgate.net These modifications allow for the synthesis of a diverse library of compounds with different electronic and steric properties on the heterocyclic core.

Elaboration of the acetate side chain is a primary method for creating structural diversity. The conversion of the ester to an amide is a key example of this strategy. The same acyl azide intermediate used to synthesize the amino acid derivatives (as detailed in section 2.2.1) can also be reacted with various simple alkyl and aryl amines. nih.gov This reaction produces a range of N-substituted 2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides, demonstrating the versatility of the side chain for creating diverse structures. nih.gov This approach effectively replaces the methyl ester group with a variety of amide functionalities, significantly diversifying the molecular structure.

Catalytic Approaches and Reaction Mechanism Studies in Quinoxaline Synthesis

The synthesis of the quinoxaline heterocyclic system, the core of this compound, is most commonly achieved through the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound. researchgate.net The efficiency and selectivity of this reaction are significantly enhanced by a variety of catalytic systems, ranging from transition metals to metal-free and nanocatalyst approaches. sci-hub.sersc.orgrsc.org

Transition metal catalysis has been extensively explored for quinoxaline synthesis. Catalysts based on iron, copper, cobalt, and manganese have proven effective. sci-hub.se For instance, iron(III) chloride (FeCl₃) can catalyze the reaction between aryl acetic acids and 1-(2-aminoaryl)pyrroles to form pyrrolo[1,2-a]quinoxalines. sci-hub.se Similarly, copper sulfate (B86663) (CuSO₄) in the presence of 2,2'-bipyridyl facilitates a cascade reaction involving oxidative decarboxylation, imine generation, intramolecular cyclization, and aerial oxidation. sci-hub.se Cobalt(II)-catalyzed cross-dehydrogenative coupling reactions between 1,2-phenylenediamines and vicinal diols also represent an efficient route. sci-hub.se

In recent years, a focus on green chemistry has led to the development of reusable and environmentally benign catalytic systems. Nanocatalysts, such as silica-functionalized magnetite (Fe₃O₄@SiO₂) and silica (B1680970) nanoparticles, offer high efficiency, easy workup, and the ability to be recovered and reused multiple times. rsc.orgnih.gov Heteropolyoxometalates supported on alumina (B75360) have also been employed as recyclable, heterogeneous catalysts that are effective at room temperature. nih.govresearchgate.net Furthermore, metal-free synthetic routes have been established using organocatalysts like graphene oxide or simple organic acids such as acetic acid, often utilizing air or oxygen as a green oxidant. rsc.org

The general reaction mechanism for the catalytic synthesis of quinoxalines typically begins with the activation of the carbonyl groups in the 1,2-dicarbonyl compound by the catalyst. researchgate.net This activation enhances the electrophilicity of the carbonyl carbons, facilitating a nucleophilic attack by one of the amino groups of the 1,2-diamine. researchgate.netrsc.org The resulting intermediate undergoes a subsequent intramolecular cyclization by the second amino group. The final step involves dehydration and/or oxidation of the cyclized intermediate to form the stable aromatic quinoxaline ring. researchgate.netrsc.org In some pathways, the reaction proceeds through the formation of an imine intermediate which then undergoes intramolecular cyclization and subsequent oxidation to yield the final product. sci-hub.se

Table 1: Overview of Catalytic Systems for Quinoxaline Synthesis

| Catalyst | Reactants | Conditions | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| FeCl₃ | Aryl acetic acids and 1-(2-aminoaryl)pyrroles | DMF, 100 °C, 24 hours | Forms pyrrolo[1,2-a]quinoxalines. | Not specified | sci-hub.se |

| Co(II) | 1,2-phenylenediamines and vicinal diols | Not specified | Cross-dehydrogenative coupling approach. | Not specified | sci-hub.se |

| γ-Fe₂O₃@Oxo-triazolidin-sultone | 1,2-phenylenediamines and isatin (B1672199) derivatives | Not specified | Reusable heterogeneous catalytic system. | High | sci-hub.se |

| Silica Nanoparticles (SiO₂) | 1,2-diamines and 1,2-diketones | Solvent-free, room temperature | Green catalyst, short reaction times. | Excellent | rsc.org |

| Graphene Oxide (GO) | 2-nitroaniline and hydrazine (B178648) hydrate | One-pot reaction | Metal-free carbon catalyst. | Not specified | rsc.org |

| Acetic Acid (AcOH) | 2-(1H-pyrrol-1-yl)aniline and aldehyde | 10 mol% catalyst | Pictet–Spengler type reaction. | 82–89% | rsc.org |

| Alumina-Supported Heteropolyoxometalates | o-phenylenediamine and 1,2-dicarbonyl compounds | Toluene, room temperature | Recyclable, heterogeneous catalyst. | High (e.g., 92%) | nih.govresearchgate.net |

Advanced Purification and Isolation Techniques for Quinoxaline Derivatives

The successful synthesis of quinoxaline derivatives, including this compound, is critically dependent on effective purification and isolation techniques to obtain the product in high purity. The choice of method is dictated by the physical state of the product (solid or liquid) and the nature of any impurities and residual catalysts.

Recrystallization is one of the most common and effective methods for purifying solid quinoxaline derivatives. researchgate.net This technique relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures. Ethanol is frequently reported as an effective solvent for the recrystallization of various quinoxaline products, yielding pure crystalline solids upon cooling. nih.govtsijournals.commdpi.com

For reaction mixtures containing multiple components or impurities with similar solubility profiles to the product, column chromatography is the preferred purification method. mdpi.commdpi.com Silica gel is the most common stationary phase used for the purification of quinoxalines. mdpi.commdpi.com A solvent system, or eluent, is chosen to move the components through the column at different rates. Gradient elution, where the polarity of the solvent mixture is gradually changed (e.g., from cyclohexane (B81311) to ethyl acetate), is often employed to achieve optimal separation of the desired compound. mdpi.com

In syntheses that utilize heterogeneous or solid-supported catalysts, a simple filtration step is often sufficient for the initial workup. nih.govresearchgate.net This allows for the easy removal of the insoluble catalyst from the reaction mixture before subsequent purification steps. nih.govresearchgate.net This technique is particularly advantageous in green chemistry protocols as it facilitates the recovery and reuse of the catalyst. rsc.orgresearchgate.net

For quinoxaline derivatives that are liquids at room temperature, distillation can be an effective purification method, separating compounds based on differences in their boiling points. tsijournals.com Additionally, simple washing of the crude product with a solvent in which the impurities are soluble but the product is not, such as water or methanol, can be used as a preliminary purification step. mdpi.com

Table 2: Purification Methods for Specific Quinoxaline Derivatives

| Quinoxaline Derivative | Purification Method | Details | Reference |

|---|---|---|---|

| 2,3-Diphenylquinoxaline | Recrystallization | From ethanol. | nih.gov |

| General substituted quinoxalines | Crystallization / Distillation | Solid products were crystallized from ethanol; quinoxaline itself was purified by distillation. | tsijournals.com |

| 4-benzyl-7-chloropyrrolo[1,2-a]quinoxaline | Silica Gel Column Chromatography | Eluent: petroleum ether/ethyl acetate (20:1). | mdpi.com |

| Ethyl 6-fluoro-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylate | Silica Gel Column Chromatography | Eluent: cyclohexane with ethyl acetate gradient (0–30%). | mdpi.com |

| Various synthesized quinoxalines | Filtration and Recrystallization | Insoluble catalyst separated by filtration, followed by recrystallization from ethanol. | nih.govresearchgate.net |

| Substituted phenacyl bromide reaction products | Washing | The product was washed with water and purified using hot methanol. | mdpi.com |

Comprehensive Spectroscopic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR: A spectrum would be required to show the chemical shifts (in ppm), integration values (proton count), and multiplicity (splitting patterns) for each unique proton in the molecule. This would confirm the presence of the methyl ester group, the methylene (B1212753) bridge, and the protons on the quinoxaline ring system.

¹³C NMR: A spectrum would be needed to identify the chemical shifts for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the quinoxaline ring, the methylene carbon, and the methyl carbon.

Mass Spectrometry (MS, GC-MS, MALDI-MS)

A mass spectrum is essential to determine the compound's molecular weight by identifying the molecular ion peak (M+). Furthermore, the fragmentation pattern would provide structural information by showing the characteristic breakdown of the molecule, helping to confirm the connectivity of the quinoxalinyl, sulfur, and methyl acetate moieties.

Infrared (IR) Spectroscopy

An IR spectrum would be used to identify the functional groups present in the molecule. Key vibrational frequencies would be expected for the C=O stretch of the ester group, C-O stretches, C-S bond, and the aromatic C=C and C=N bonds of the quinoxaline ring.

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis and Unit Cell Parameters

To perform this analysis, a single crystal of this compound suitable for X-ray diffraction would need to be synthesized and analyzed. This would yield precise data on the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ).

Molecular Conformation and Geometry in the Crystal Lattice

The crystallographic data would reveal the exact three-dimensional arrangement of the atoms, including bond lengths, bond angles, and torsion angles. This would describe the planarity of the quinoxaline ring and the orientation of the methyl acetate group relative to the rest of the molecule, as well as intermolecular interactions within the crystal lattice.

Without access to peer-reviewed scientific literature or spectral databases containing this specific information for this compound, it is not possible to construct the requested article.

Intermolecular Interactions: Hydrogen Bonding and π-Stacking Phenomena

The supramolecular architecture of crystalline solids is significantly influenced by non-covalent interactions, such as hydrogen bonding and π-stacking. While the crystal structure of this compound is not available in the reviewed literature, a detailed analysis of its close derivative, Ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate, provides valuable insights into the probable intermolecular interactions. researchgate.netiucr.org

In the crystal structure of Ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate, the molecules are organized into dimers through inversion-related C—H⋯N hydrogen bonds. These dimers are further linked, forming oblique stacks along the a-axis, facilitated by C—H⋯O hydrogen bonds and π–π stacking interactions. researchgate.netiucr.org The quinoxaline ring system in this derivative is nearly planar, with a dihedral angle of 2.21 (5)° between the pyrazine (B50134) and benzene (B151609) rings. researchgate.netiucr.org This planarity is crucial for effective π–π stacking.

The π–π stacking interactions are observed between the quinoxaline rings of adjacent molecules within the stacks. researchgate.netiucr.org Such interactions are common in aromatic systems and contribute significantly to the stability of the crystal packing. The sulfanylacetate substituent is oriented nearly perpendicular to the mean plane of the quinoxaline ring system, with an inclination of 81.74 (2)°. researchgate.netiucr.org

The formation of hydrogen-bonded dimers, which are then assembled into larger structures by a combination of further hydrogen bonds and π–π stacking, is a recurring motif in the crystal structures of related quinoxaline derivatives. iucr.orgnih.govnih.gov For instance, in the crystal of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, C—H⋯O hydrogen bonds, slipped π-stacking, and C—H⋯π(ring) interactions lead to the formation of molecular chains. nih.gov Similarly, ethyl 2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetate molecules form oblique stacks through slipped π–π stacking interactions. iucr.org

These observations suggest that this compound likely exhibits a similar pattern of intermolecular interactions, characterized by the interplay of hydrogen bonding involving the acetate group and the quinoxaline nitrogen atoms, and π–π stacking between the aromatic quinoxaline rings.

Table 1: Hydrogen-Bond Geometry for Ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate Data extracted from a study on a closely related derivative and presented as a likely representation for the target compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C—H···N | 0.98 | 2.64 | 3.497(2) | 146 |

| C—H···O | 0.99 | 2.58 | 3.445(2) | 146 |

Ancillary Analytical Techniques in Compound Characterization

Beyond the primary spectroscopic methods, a range of ancillary analytical techniques provide deeper insights into the material properties of this compound and its derivatives. These techniques are crucial for understanding the morphology, elemental composition, vibrational properties, and thermal stability of these compounds.

Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnification. When coupled with Energy Dispersive X-ray (EDX) analysis, it also allows for the determination of the elemental composition of the sample.

For quinoxaline derivatives, SEM has been employed to study the morphology of aggregates. In a study on pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, SEM images revealed changes in morphology from spherical to sheet-like structures upon aggregation in different solvent systems. acs.org This information is vital for understanding the self-assembly properties of these molecules, which can be influenced by intermolecular interactions.

While specific SEM-EDX data for this compound is not available, this technique would be instrumental in characterizing its solid-state morphology, such as crystal habit and surface features. EDX analysis would confirm the presence and relative abundance of carbon, hydrogen, nitrogen, oxygen, and sulfur, corroborating data from other analytical methods.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and is complementary to FT-IR spectroscopy. It is particularly useful for identifying and characterizing the chemical bonds present in a molecule.

The Raman spectra of quinoxaline derivatives exhibit characteristic bands corresponding to the vibrations of the quinoxaline ring and its substituents. For instance, in an indeno quinoxaline derivative, C-H stretching vibrations for the quinoxaline ring were observed around 3060 cm⁻¹. scialert.net The C-C stretching modes of the quinoxaline ring typically appear in the region of 1625-1430 cm⁻¹, while C=N stretching frequencies are observed between 1630-1600 cm⁻¹. scialert.netscialert.net

For a thioether-containing compound, specific vibrations related to the C-S and S-CH₂ bonds would also be expected. While a specific Raman spectrum for this compound is not documented in the searched literature, the analysis of related quinoxaline derivatives provides a basis for the interpretation of its potential spectrum.

Table 2: Characteristic Raman Bands for Quinoxaline Derivatives Data compiled from studies on various quinoxaline derivatives and presented as a general reference.

| Vibrational Mode | Wavenumber Range (cm⁻¹) |

| C-H Stretching (aromatic) | 3100-3000 |

| C-H Stretching (aliphatic) | 3000-2850 |

| C=N Stretching | 1630-1600 |

| C=C Stretching (aromatic) | 1625-1430 |

| C-N Stretching | 1150-1130 |

| CH₂ Rocking | ~750-710 |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It provides information about the thermal stability and decomposition behavior of materials.

TGA studies on quinoxaline derivatives have been conducted to assess their thermal stability. For example, novel N-heteroacene derivatives based on quinoxaline were characterized by TGA to determine their decomposition temperatures. researchgate.netrasayanjournal.co.in In a study of a Co(II)/pyrazole complex, TGA revealed a multi-step decomposition process, with the ligand decomposing in a specific temperature range. mdpi.com

For this compound, a TGA analysis would be expected to show a decomposition profile that could reveal the loss of the methyl acetate group followed by the decomposition of the quinoxaline core at higher temperatures. This information is particularly relevant for applications where the material might be subjected to elevated temperatures. The thermal stability is an important parameter for the practical application of chemical compounds.

Pre Clinical Investigations into the Biological Activities of Methyl 2 2 Quinoxalinylsulfanyl Acetate Analogues

In Vitro Studies on Antimicrobial Efficacy

Analogues of Methyl 2-(2-quinoxalinylsulfanyl)acetate have been the subject of numerous in vitro studies to determine their effectiveness against a range of pathogenic microorganisms. These investigations are crucial in the preliminary stages of drug discovery, providing insights into the antimicrobial spectrum and potency of these compounds.

The antibacterial properties of quinoxaline (B1680401) derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that certain structural modifications to the quinoxaline nucleus can lead to significant antibacterial activity. nih.gov For instance, a series of nonsymmetrical 2,3-diaminoquinoxaline derivatives were synthesized and tested against various bacterial strains, with some compounds showing significant activity. tandfonline.com

In one study, novel 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives were synthesized and assessed for their antimicrobial properties. wisdomlib.org The agar (B569324) well diffusion method was employed to test their efficacy against pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. wisdomlib.org Specific derivatives, namely QXN1, QXN5, and QXN6, demonstrated potent activity, particularly against P. aeruginosa. wisdomlib.org The introduction of hydrophobic moieties at the 3-position of 1-methylquinoxalinium iodides has been shown to significantly increase antibacterial activity, whereas similar substitutions on the non-quaternized quinoxaline core did not yield the same effect. nih.gov This suggests that different mechanisms of action may be at play for quaternized versus non-quaternized derivatives. nih.gov

Another study focused on Schiff bases derived from 2-chloro-3-methylquinoxaline. nih.govmdpi.com Several of these compounds exhibited high activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. nih.gov The increased lipophilicity due to the incorporation of aromatic rings and methyl groups was suggested as a reason for their enhanced permeability through the microbial cell wall, leading to higher activity. nih.gov

Table 1: Antibacterial Activity of Selected Quinoxaline Analogues

| Compound Type | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| 2,3-Diaminoquinoxalines | Gram-positive & Gram-negative strains | Significant | tandfonline.com |

| 2,3-Diphenyl quinoxaline-1,4-di-N-oxides (QXN1, QXN5, QXN6) | Pseudomonas aeruginosa | Potent | wisdomlib.org |

| 1-Methylquinoxalinium iodides (with hydrophobic 3-substituent) | S. aureus, E. faecalis | Significant | nih.gov |

The antifungal potential of quinoxaline analogues has also been a key area of investigation. Studies have targeted various pathogenic fungi, including species of Aspergillus, Candida, and plant-pathogenic fungi. nih.govrsc.orgbahrainmedicalbulletin.com

In an evaluation against Aspergillus niger and Candida albicans, several Schiff base derivatives of quinoxaline were tested. nih.gov While some compounds showed moderate activity against both strains, others were inactive against A. niger or C. albicans. nih.gov A separate, comprehensive study explored the antifungal activity of various quinoxaline compounds against multiple Candida and Aspergillus species. bahrainmedicalbulletin.com This research highlighted that the antifungal response is highly dependent on the specific chemical structure of the quinoxaline derivative and the fungal species being tested. bahrainmedicalbulletin.com For example, 2-Methyldibenzo[f,h]quinoxaline and 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline were notably active against specific Candida strains. bahrainmedicalbulletin.com

Furthermore, novel quinoxaline-2-oxyacetate hydrazide derivatives were designed and evaluated for their efficacy against six major crop pathogenic fungi, including Botrytis cinerea and Rhizoctonia solani. mdpi.com Many of these compounds demonstrated remarkable inhibitory activities, with some surpassing the efficacy of commercial fungicides. mdpi.com For instance, one compound showed an EC50 value of 0.87 µg/mL against Gibberella zeae. mdpi.com Another series of quinoxaline derivatives was specifically designed as agricultural fungicides, with compounds 5j and 5t showing potent activity against Rhizoctonia solani (anti-RS), with EC50 values of 8.54 and 12.01 μg mL−1, respectively, which were superior to the commercial fungicide azoxystrobin. rsc.org

Table 2: Antifungal Activity of Selected Quinoxaline Analogues

| Compound/Derivative | Fungal Species | Activity Metric/Observation | Reference |

|---|---|---|---|

| 2-Methyldibenzo[f,h]quinoxaline | Candida glabrata MMX 7285 | Notable activity | bahrainmedicalbulletin.com |

| 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline | Candida krusei ATCC 6258 | Notable activity | bahrainmedicalbulletin.com |

| Quinoxaline-2-oxyacetate hydrazide (Compound 15) | Gibberella zeae | EC50 = 0.87 µg/mL | mdpi.com |

| Quinoxaline Derivative 5j | Rhizoctonia solani | EC50 = 8.54 μg mL−1 | rsc.org |

Anticancer Activity Assessment in Established Cancer Cell Lines

The cytotoxic effects of quinoxaline derivatives have been extensively studied against a variety of human cancer cell lines. These compounds have shown promise as potential anticancer agents, often exhibiting potent inhibitory activity. nih.govnih.govnih.gov

One study investigated the cytotoxicity of 6,7-modified-5,8-quinoxalinedione derivatives and other heterocyclic quinoxalines against human lung adenocarcinoma (PC 14), gastric adenocarcinoma (MKN 45), and colon adenocarcinoma (colon 205) cells. nih.gov A specific compound, Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione, was found to be markedly cytotoxic against MKN 45 cells, with an IC50 value of 0.073 µM, which was more potent than the reference drugs adriamycin and cisplatin. nih.gov

Another research effort synthesized a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds, screening them against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov Out of 25 derivatives, 10 showed activity against HCT-116 with IC50 values ranging from 1.9–7.52 μg/mL, and 17 were active against MCF-7 with IC50 values from 2.3–6.62 μg/mL. nih.gov

Furthermore, a quinoxaline-based derivative, referred to as compound IV, demonstrated potent and selective anticancer activity against prostate cancer (PC-3) cells with an IC50 value of 2.11 µM. tandfonline.com This compound was found to induce apoptosis by arresting the cell cycle at the S phase and inhibiting topoisomerase II. tandfonline.com Similarly, another study on human non-small-cell lung cancer cells (A549) identified a quinoxalin derivative (compound 4m) with an IC50 of 9.32 ± 1.56 μM, which was comparable to the clinical anticancer drug 5-fluorouracil. rsc.orgrsc.org This compound was also shown to induce apoptosis through mitochondrial and caspase-3-dependent pathways. rsc.orgrsc.org

Table 3: Cytotoxic Activity of Quinoxaline Analogues in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric Adenocarcinoma) | 0.073 µM | nih.gov |

| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 (Colon Carcinoma) | 1.9–7.52 μg/mL | nih.gov |

| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | MCF-7 (Breast Cancer) | 2.3–6.62 μg/mL | nih.gov |

| Quinoxaline Derivative (Compound IV) | PC-3 (Prostate Cancer) | 2.11 µM | tandfonline.com |

Exploratory Studies of Other Pharmacological Relevance

Beyond antimicrobial and anticancer applications, quinoxaline analogues have been investigated for other significant pharmacological activities, including antimalarial and anti-inflammatory effects.

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new antimalarial agents, particularly against drug-resistant strains of Plasmodium falciparum. nih.gov Research has focused on synthesizing and evaluating various quinoxaline analogues to understand their structure-activity relationships (SAR). nih.gov

A study involving eighteen quinoxaline and quinoxaline 1,4-di-N-oxide derivatives found that the presence of an enone moiety linked to the quinoxaline ring was important for antiplasmodial activity. nih.gov Two compounds, designated 1a and 2a, showed the best activity against P. falciparum strains. nih.gov It was also noted that modifying certain parts of the molecule, such as replacing a double bond with a cyclopropyl (B3062369) structure, often led to a significant drop in antiplasmodial activity. nih.gov In another series of quinoxaline 1,4-di-N-oxide derivatives, the presence of halogen groups at the R7 position was found to increase antiplasmodial activity. nih.gov These findings underscore the potential for structural modifications to optimize the antimalarial efficacy of quinoxaline-based compounds. nih.govbohrium.com

The anti-inflammatory potential of quinoxaline derivatives has been explored through both in vitro and in vivo models. nih.govunav.eduresearchgate.net These studies often link anti-inflammatory effects with antioxidant properties, as reactive oxygen species (ROS) are known to be involved in the induction and prolongation of the inflammatory process. unav.edu

Novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in the generation of pro-inflammatory mediators. nih.govresearchgate.net Several of the tested compounds showed promising in vitro inhibition of LOX. nih.gov Two of the most effective LOX inhibitors were further tested in an in vivo carrageenan-induced edema model in rats. nih.govunav.edu One of these compounds demonstrated a significant in vivo anti-inflammatory effect of 41%, which was comparable to the 47% inhibition shown by the reference drug, indomethacin. nih.govunav.edu This highlights the potential of quinoxaline derivatives as a basis for developing new anti-inflammatory drugs.

Antihistaminic Activities

The therapeutic utility of the quinoxaline nucleus extends to the mitigation of allergic responses. Certain complex derivatives, specifically phenyl pyrazolo benzothiazolo quinoxaline compounds, have been investigated for their antihistaminic properties. tsijournals.com Pharmacological studies focusing on these derivatives have confirmed that the quinoxaline scaffold can be a foundational structure for developing agents with potential applications in treating allergic conditions. tsijournals.com The research into this area underscores the chemical versatility of quinoxaline derivatives and their capacity to interact with biological targets beyond their more commonly studied roles in antimicrobial and anticancer research. tsijournals.com

Antidiabetic Potential (e.g., Dipeptidyl Peptidase-4 Inhibition)

A significant area of investigation for quinoxaline analogues has been in the management of type 2 diabetes mellitus. The primary molecular target identified in this context is Dipeptidyl Peptidase-4 (DPP-4), a serine protease that plays a crucial role in glucose homeostasis. DPP-4 inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin (B600854) secretion in response to food intake. By inhibiting DPP-4, the half-lives of these incretins are prolonged, leading to improved glycemic control.

The quinoxaline nucleus has been identified as a promising scaffold for the development of potent DPP-4 inhibitors. mdpi.com High-throughput screening of large chemical libraries has led to the discovery of various quinoxalinedione (B3055175) derivatives as effective DPP-4 inhibitors. mdpi.com The development of such compounds is driven by the need for new and safer antidiabetic agents, as some existing therapies have reported side effects. mdpi.com The design strategy often involves creating hybrid molecules that combine the quinoxaline core with other pharmacophores to enhance binding affinity and efficacy.

| Compound Class | Target | Activity |

| Quinoxalinedione derivatives | DPP-4 | Potent Inhibition |

| Tetralin-sulphonamide derivatives | DPP-4 | Nanomolar IC50 values |

| 4-Aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives | DPP-4 | Micromolar IC50 values |

This table summarizes the Dipeptidyl Peptidase-4 (DPP-4) inhibitory activity of various compound classes containing the quinoxaline or related structures, as identified in pre-clinical research.

Neuroprotective Potential

The neuroprotective potential of quinoxaline analogues represents a promising frontier in the search for treatments for complex neurodegenerative disorders like Alzheimer's and Parkinson's diseases. The therapeutic action of these compounds is often multifactorial, targeting several pathogenic mechanisms. researchgate.net

One key strategy involves the inhibition of cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine; their inhibition can help manage the cognitive symptoms of Alzheimer's disease. nih.gov Numerous studies have synthesized and evaluated quinoxaline derivatives, identifying compounds with potent inhibitory activity against both AChE and BChE, with some exhibiting IC50 values in the nanomolar to low micromolar range. mdpi.comnih.govnih.gov For instance, 2,3-dimethylquinoxalin-6-amine (B1295510) was found to have a potent IC50 value of 0.077 µM against AChE. mdpi.com

Another significant neuroprotective mechanism involves the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B. MAO inhibitors are established treatments for Parkinson's disease and depression. researchgate.net Research has demonstrated that various series of quinoxaline derivatives, such as 2-benzyl-3-(2-arylidenehydrazinyl)quinoxalines and 4-benzyl-1-aryl- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]quinoxalines, act as selective and competitive inhibitors of MAO-A. nih.govchalmers.se This activity highlights their potential in treating mood disorders and neurodegenerative conditions linked to neurotransmitter imbalances. nih.gov

Furthermore, the neuroprotective effects of quinoxalines are also attributed to their antioxidant and anti-inflammatory properties, which help combat oxidative stress and neuroinflammation—key pathological features of Alzheimer's disease. researchgate.net

Enzyme Inhibition Studies and Molecular Target Identification

Enzyme inhibition is a central mechanism through which quinoxaline analogues exert their biological effects. Molecular target identification has been crucial in understanding their therapeutic potential and in guiding the rational design of more potent and selective agents.

Dipeptidyl Peptidase-4 (DPP-4): In the context of antidiabetic research, DPP-4 is a well-validated molecular target for quinoxaline derivatives. mdpi.com DPP-4 is a serine protease with a complex active site that includes distinct pockets (S1 and S2). The binding of quinoxaline-based inhibitors to these sites prevents the enzyme from degrading incretin hormones, thereby enhancing glucose-dependent insulin secretion. mdpi.com Kinetic studies have shown that some of these derivatives act as competitive inhibitors.

Cholinesterases (AChE and BChE): For neuroprotection, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are primary targets. nih.gov In Alzheimer's disease, BChE activity often increases as the disease progresses, making it an important therapeutic target. nih.gov Studies have identified quinoxaline derivatives that are selective inhibitors for BChE. nih.gov Molecular docking and kinetic studies reveal that these compounds can bind to either the catalytic anionic site (CAS) or the peripheral anionic site (PAS) of the enzymes. mdpi.comnih.gov Some novel hybrid molecules have been designed to act as dual-binding site inhibitors, interacting with both CAS and PAS simultaneously for enhanced efficacy. nih.gov

Monoamine Oxidases (MAO-A and MAO-B): The MAO enzymes are critical targets for neurological disorders. nih.govchalmers.se Quinoxaline-based compounds have been identified as potent and selective inhibitors of MAO-A, which is a target for antidepressant and anxiolytic drugs. nih.govnih.gov Docking studies have elucidated the binding modes of these inhibitors, showing interactions with key amino acid residues within the enzyme's active site that are known to be crucial for inhibition. nih.govchalmers.se The competitive nature of this inhibition has also been confirmed through kinetic analysis. chalmers.se

| Enzyme Target | Therapeutic Area | Investigated Quinoxaline Analogues |

| Dipeptidyl Peptidase-4 (DPP-4) | Antidiabetic | Quinoxalinedione derivatives |

| Acetylcholinesterase (AChE) | Neuroprotection (Alzheimer's) | 2,3-dimethylquinoxalin-6-amine; Lawsone–quinoxaline hybrids |

| Butyrylcholinesterase (BChE) | Neuroprotection (Alzheimer's) | Various synthesized quinoxaline derivatives (selective) |

| Monoamine Oxidase A (MAO-A) | Neuroprotection (Depression) | 2-benzyl-3-(2-arylidenehydrazinyl)quinoxalines; 3-benzyl-2-substituted quinoxalines |

This table summarizes the key enzymes inhibited by various classes of quinoxaline analogues and their associated therapeutic areas.

Mechanistic Elucidation of Methyl 2 2 Quinoxalinylsulfanyl Acetate and Its Analogues Bioactivity

Cellular Response and Signalling Pathway InvestigationsInvestigations into the cellular response or effects on signaling pathways following treatment with Methyl 2-(2-quinoxalinylsulfanyl)acetate are absent from the scientific literature.

An article on the broader class of "quinoxaline derivatives" could be comprehensively generated to fit the proposed outline, leveraging the substantial body of research on their roles as kinase inhibitors and modulators of critical signaling pathways in disease.

Structure Activity Relationship Sar Studies of Methyl 2 2 Quinoxalinylsulfanyl Acetate and Derivatives

Impact of Quinoxaline (B1680401) Ring Substitutions on Biological Activity

Modifications to the benzene (B151609) portion of the quinoxaline ring play a critical role in modulating the biological activity of this class of compounds. The nature and position of substituents can drastically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research has generally shown that the electronic properties of the substituents are a key determinant of activity. nih.govmdpi.com In many series of quinoxaline derivatives studied for anticancer properties, the introduction of electron-donating groups (EDGs) onto the quinoxaline ring tends to increase biological activity. nih.govmdpi.com Conversely, the presence of electron-withdrawing groups (EWGs) often leads to a decrease in potency. For instance, one study found that substituting the quinoxaline ring with an electron-donating group enhanced anticancer activity, while substitution with an electron-withdrawing group diminished it. nih.gov Another analysis highlighted that an electron-withdrawing nitro (NO₂) group at the seventh position of the quinoxaline nucleus decreases activity. mdpi.com

However, this trend is not universal and can be highly dependent on the specific substituent and its position. For example, in one series of compounds, unsubstituted aromatic rings resulted in higher activity than those with substituents. mdpi.com In that same series, the electron-withdrawing chloro group (Cl) produced higher activity than both the electron-withdrawing bromo group (Br) and the electron-releasing methyl group (CH₃). mdpi.com Similarly, another study on benzo[g]quinoxaline (B1338093) derivatives found that dibromo-substitution played an important role in enhancing anticancer activity against the MCF-7 breast cancer cell line. nih.gov

The position of the substituent is also a critical factor. Studies have shown that groups at specific locations can be more favorable for activity. For example, an o,o-dimethoxyphenyl group at the second position of the quinoxaline nucleus was found to increase activity against melanoma cells. mdpi.com

Table 1: Impact of Quinoxaline Ring Substitutions on Biological Activity Data compiled from multiple studies on various quinoxaline derivatives.

| Substituent Type | General Effect on Activity | Specific Examples | Reference(s) |

| Electron-Donating Groups (EDG) | Generally increases activity | -OCH₃, -CH₃ | nih.govmdpi.com |

| Electron-Withdrawing Groups (EWG) | Generally decreases activity | -NO₂ | nih.govmdpi.com |

| Halogens (EWG) | Variable; can increase activity | -Cl, -Br | mdpi.comnih.gov |

| Bulky Aromatic Groups | Can increase activity | o,o-dimethoxyphenyl | mdpi.com |

Role of the Thioacetate (B1230152) Moiety in Efficacy and Selectivity

The sulfur atom in the thioether linkage is a key feature. In studies of related quinoxaline derivatives, the presence of thioether, sulfoxide, or sulfone functionalities has been explored to modulate activity. rsc.org The thioether bridge is distinct from an oxygen-based ether linkage, providing different bond angles, lengths, and electronic characteristics, which can lead to unique binding interactions. The synthesis of various thioether derivatives of 2-Chloro-3-methylquinoxaline has been a strategy to produce compounds with anti-inflammatory activity. researchgate.net

The nature of the linker between the quinoxaline nucleus and other functional groups is critical for efficacy. In some quinoxaline series, an NH-CO linker was found to increase activity, while aliphatic linkers (like the thioacetate chain) were found to decrease it, indicating that the type of connection is crucial for specific biological targets. mdpi.com However, for other targets, the thioether linkage is clearly beneficial. The development of 3-[(alkylthio)methyl] quinoxaline derivatives has been pursued for antifungal applications, underscoring the importance of the sulfur-containing side chain for this type of activity. researchgate.net The selectivity and efficacy of the entire molecule are thus dependent on the specific combination of the quinoxaline core and the nature of this sulfur-containing linker.

Influence of Ester Group and Alkyl Chain Modifications

The ester group (-COOCH₃) and the methylene (B1212753) (-CH₂-) alkyl chain of the thioacetate moiety are also important sites for modification that can fine-tune the compound's pharmacological properties. These modifications can affect solubility, metabolic stability, and target affinity.

The ester group itself has been shown to be critical for activity in certain contexts. In one SAR study of a quinoxaline derivative, the replacement of an ethyl ester group (COOC₂H₅) with a hydrazide group (CONHNH₂) resulted in a decrease in anticancer activity. mdpi.com This suggests that the ester functionality is essential for the compound's interaction with its biological target in that specific case. Ester groups can participate in hydrogen bonding and can be hydrolyzed by esterase enzymes in the body, which can be a factor in prodrug strategies.

Modifying the length of the alkyl chain can also have a significant impact. While specific data on the methylene bridge in Methyl 2-(2-quinoxalinylsulfanyl)acetate is limited, studies on related structures provide valuable insights. For instance, in one class of derivatives, extending an alkyl chain length beyond five carbon atoms led to a reduction in antagonistic activity. rsc.org This indicates that an optimal chain length exists for fitting into the binding pocket of a target receptor or enzyme. Changes in chain length alter the lipophilicity and conformational flexibility of the side chain, which must be precisely balanced for optimal efficacy.

Table 2: Effect of Thioacetate and Ester Modifications on Quinoxaline Derivatives

| Modification | Structural Change | Observed Effect on Activity | Reference(s) |

| Ester Replacement | -COOC₂H₅ → -CONHNH₂ | Decreased anticancer activity | mdpi.com |

| Alkyl Chain Elongation | Extending chain beyond 5 carbons | Diminished antagonistic activity | rsc.org |

Computational Chemistry and Molecular Modeling Approaches

Analysis of Electrostatic Potential (ESP) Surfaces and Electron Density DistributionsNo studies containing analyses of the electrostatic potential surface or electron density distribution for Methyl 2-(2-quinoxalinylsulfanyl)acetate are available.

Due to the absence of specific data for this molecule in the scientific literature, generating the requested detailed article is not feasible at this time.

Coordination Chemistry of Methyl 2 2 Quinoxalinylsulfanyl Acetate

Exploration of Ligand Properties and Metal Complex Formation

Methyl 2-(2-quinoxalinylsulfanyl)acetate is a multifunctional ligand possessing several potential coordination sites. The quinoxaline (B1680401) ring contains two nitrogen atoms, the thioether group includes a soft sulfur donor, and the acetate (B1210297) moiety has two oxygen atoms (one carbonyl and one ester). This array of hard and soft donor atoms (N, S, O) allows the ligand to act as a versatile chelating agent for a variety of transition metal ions. nih.govmdpi.com The specific coordination mode can vary depending on the metal ion's nature, its oxidation state, and the reaction conditions.

The formation of metal complexes with quinoxaline-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often under reflux. mdpi.comjchemlett.com The thioether sulfur and one of the quinoxaline nitrogens can form a stable five-membered chelate ring with a metal center. The carbonyl oxygen of the acetate group could also participate in coordination, potentially leading to tridentate behavior or the formation of bridged polynuclear complexes. The inherent flexibility of the thioacetate (B1230152) side chain allows it to adapt to the preferred coordination geometry of different metal ions. isca.me

Table 1: Potential Donor Atoms and Coordination Modes of this compound

| Donor Atom(s) | Potential Coordination Mode | Chelate Ring Size |

| N (quinoxaline), S (thioether) | Bidentate | 5-membered |

| N (quinoxaline), O (carbonyl) | Bidentate | 6-membered |

| N (quinoxaline), S (thioether), O (carbonyl) | Tridentate | 5- and 6-membered |

| S (thioether), O (carbonyl) | Bidentate | 4-membered |

Characterization of Metal-Quinoxaline Complexes

The structural and electronic properties of metal complexes involving this compound are elucidated using a combination of spectroscopic and analytical techniques. These methods provide crucial insights into the ligand's coordination mode and the geometry of the resulting complex.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N group in the quinoxaline ring and the C=O group in the acetate moiety upon complexation provide direct evidence of coordination. A shift in these bands to lower or higher frequencies indicates the involvement of the respective nitrogen or oxygen atoms in bonding with the metal ion. eurjchem.comresearchgate.net The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to characterize the ligand and its diamagnetic metal complexes. The chemical shifts of protons and carbons near the coordination sites are expected to change significantly upon complex formation, confirming the binding of the ligand to the metal center. eurjchem.com

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes provide information about the electronic transitions and the coordination geometry. The spectra typically show bands corresponding to intra-ligand (π→π*) transitions and ligand-to-metal charge transfer (LMCT) or d-d transitions, the latter being characteristic of the specific metal ion and its coordination environment. mdpi.com

Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analyses are employed to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. eurjchem.comresearchgate.net

Potential for Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from quinoxaline ligands have demonstrated significant potential as catalysts in various organic transformations. ijfans.org The ability to tune the steric and electronic environment around the metal center by modifying the ligand structure is key to their catalytic activity. Complexes of this compound are promising candidates for catalysis due to the combined electronic effects of the quinoxaline ring and the thioether-acetate side chain.

Quinoxaline-based Schiff base complexes have shown catalytic activity in oxidation reactions, such as the conversion of 3,5-di-tert-butylcatechol (B55391) (DTBC) to 3,5-di-tert-butylquinone (DTBQ). researchgate.net The catalytic efficiency often depends on the specific metal ion and the geometry of the complex. For instance, coordinatively unsaturated complexes are often more effective catalysts. ijfans.org It is plausible that complexes of this compound could catalyze similar oxidation reactions or other transformations like C-C coupling reactions, reductions, or polymerizations. The sulfur donor atom could also play a role in stabilizing catalytic intermediates or influencing the selectivity of the reaction. mdpi.com

Investigation of Materials Science Relevance (e.g., Optical or Electronic Properties)

Quinoxaline derivatives are well-regarded for their applications in materials science, particularly in the development of organic electronic devices. rsc.org Their electron-deficient nature makes them excellent candidates for use as electron-transporting materials or as components in organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes. nih.govd-nb.info

The incorporation of a metal center into a quinoxaline-based ligand can significantly modify these properties, leading to new materials with unique photophysical characteristics. Metal complexes often exhibit luminescence, and the emission properties can be tuned by the choice of both the metal and the ligand. rsc.org Complexes of this compound could possess interesting optical and electronic properties. The extended π-system of the quinoxaline ring, in conjunction with charge transfer transitions involving the metal d-orbitals and the sulfur atom, could lead to materials with applications in:

Organic Light-Emitting Diodes (OLEDs): The complexes could serve as emissive materials or host materials in the fabrication of OLEDs. rsc.org

Semiconductors: The electronic structure of these complexes might impart semiconducting properties, making them suitable for use in organic field-effect transistors (OFETs). nih.govrsc.org

Sensors: The potential for the ligand to selectively bind certain metal ions could be exploited for the development of chemical sensors, where binding events are signaled by a change in fluorescence or color.

Further research into the synthesis and characterization of various metal complexes of this compound is essential to fully explore and harness their potential in these advanced applications.

Applications and Future Research Directions in Chemical Science

Utility as a Chemical Probe for Biological System Interrogation

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. While Methyl 2-(2-quinoxalinylsulfanyl)acetate itself has not been extensively validated as a chemical probe, its structural framework holds significant promise for the development of such tools. The quinoxaline (B1680401) core is present in numerous compounds with potent biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, indicating its inherent ability to interact with biological macromolecules. core.ac.ukmdpi.com

The development of a useful chemical probe requires a deep understanding of the molecule's interaction with its biological target. For instance, studies on quinoxaline 1,4-di-N-oxide derivatives have shown they can act as inhibitors of Entamoeba histolytica thioredoxin reductase (EhTrxR), a crucial enzyme for the parasite's survival. nih.gov Molecular docking studies suggest these compounds interact with key amino acid residues in the enzyme's active site. nih.gov This provides a blueprint for how the quinoxaline scaffold can be tailored to achieve specific biological inhibition. The sulfanylacetate moiety of this compound offers a convenient point for chemical modification, allowing for the attachment of reporter groups (like fluorophores or biotin) or affinity labels to visualize and identify target proteins within a cell.

Role as a Key Synthetic Building Block for Complex Organic Synthesis

The true value of this compound in chemical science currently lies in its role as a versatile synthetic intermediate. nih.govresearchgate.net Its structure combines a biologically relevant core with a reactive side chain, making it an ideal starting material for creating libraries of more complex molecules for drug discovery and materials science.

Research has demonstrated a straightforward pathway to elaborate on the methyl ester functionality. For example, a derivative, 2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetohydrazide, can be converted into a corresponding carbonyl azide (B81097). nih.gov This highly reactive intermediate can then be coupled with various amino acid methyl esters (such as those from glycine, β-alanine, and L-aspartic acid) or different amines to generate a diverse series of N-alkyl-acetamides and peptide-like structures in good yields. nih.gov This synthetic strategy highlights how the initial scaffold serves as a platform for introducing new functional groups and building molecular complexity.

The table below summarizes the synthesis of several derivatives starting from a precursor related to this compound, showcasing its utility as a building block. nih.gov

| Derivative Name | Starting Materials | Yield (%) | Physical Appearance |

| Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]acetate | Carbonyl azide intermediate + Glycine methyl ester | 69 | Yellow powder |

| Methyl-3-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]propanoate | Carbonyl azide intermediate + β-Alanine methyl ester | 72 | Yellow powder |

| Dimethyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]succinate | Carbonyl azide intermediate + L-Aspartic acid dimethyl ester | 65 | Yellow powder |

| N-Butyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamide | Carbonyl azide intermediate + Butylamine | 75 | Yellow powder |

| N-Cyclohexyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamide | Carbonyl azide intermediate + Cyclohexylamine | 78 | Yellow powder |

This table is based on data for the 3-phenyl substituted analogue.

This synthetic accessibility allows chemists to systematically modify the structure to optimize biological activity, solubility, and other pharmacokinetic properties, reinforcing the compound's importance as a foundational element in organic synthesis. nih.gov

Emerging Potential in Agrochemical Research and Development

The quinoxaline scaffold is not only relevant in medicine but also shows emerging potential in agriculture. researchgate.net Many compounds developed as antibacterial or antifungal agents for human health are often explored for their utility in crop protection. semanticscholar.org Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. core.ac.ukmdpi.com Some quinoxaline 1,4-di-N-oxide derivatives, for instance, have been shown to inhibit Mycobacterium tuberculosis with up to 100% efficacy. mdpi.com

This established antimicrobial profile suggests that this compound and its derivatives could be investigated as potential agrochemicals, such as bactericides or fungicides. The sulfanylacetate side chain can be modified to fine-tune the compound's properties for agricultural applications, including its stability in different environmental conditions, its uptake by plants, and its specificity against target pests and pathogens while minimizing harm to beneficial organisms. Further research is needed to screen this class of compounds against relevant plant pathogens to fully evaluate their potential in this sector.

Unexplored Facets and Advanced Methodologies in Quinoxalinylsulfanyl Chemistry

While the fundamental synthesis and reactivity of quinoxaline thioethers are established, many advanced aspects remain unexplored. The field of quinoxaline chemistry is continually evolving, with a strong emphasis on developing greener and more efficient synthetic methods. mdpi.com Future research could focus on applying modern synthetic strategies to this compound and its derivatives. Methodologies such as microwave-assisted synthesis, one-pot reactions, and the use of recyclable catalysts could significantly improve the efficiency and environmental footprint of these syntheses. mdpi.com

Furthermore, the photophysical properties of the quinoxaline core are an area ripe for investigation. Many nitrogen-containing heterocyclic compounds exhibit fluorescence, suggesting that this compound could be a precursor for novel fluorescent materials, sensors, or imaging agents. The sulfur atom and the ester group provide sites for tuning these electronic properties through further chemical modification.

Other unexplored facets include the coordination chemistry of these ligands with transition metals to create novel catalysts or materials with interesting magnetic or electronic properties. The development of advanced computational models could also accelerate the discovery process, helping to predict the biological activity and physical properties of new derivatives before they are synthesized in the lab.

Q & A

Basic: What are the optimized synthetic routes for Methyl 2-(2-quinoxalinylsulfanyl)acetate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution between quinoxaline-2-thiol and methyl 2-chloroacetate under basic conditions. Key parameters include:

- Base selection : NaOH or K₂CO₃ in anhydrous solvents (e.g., DMF) improves nucleophilicity .

- Temperature : Reactions at 60–80°C enhance kinetics without promoting side reactions like ester hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, critical for reproducibility in downstream applications .

Advanced: How can computational modeling (e.g., DFT) guide the rational design of derivatives with enhanced bioactivity?

Answer:

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example:

- Electrophilic sulfanyl group : DFT calculations reveal charge distribution at the quinoxaline sulfur, guiding modifications to improve binding to biological targets like enzymes .

- Solubility optimization : LogP values computed via molecular dynamics correlate with experimental partition coefficients, aiding in structural tweaks for better pharmacokinetics .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirms ester linkage (δ ~3.7 ppm for OCH₃) and quinoxaline aromatic protons (δ 7.5–8.5 ppm) .

- FT-IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-S bond) validate structural integrity .

- HRMS : Precise molecular ion ([M+H]⁺) matches theoretical mass (C₁₁H₁₀N₂O₂S: 252.0534) to rule out impurities .

Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?

Answer:

- Storage : Stability ≥5 years at -20°C in inert atmospheres; hydrolyzes to 2-quinoxalinylsulfanyl acetic acid at room temperature (>30% degradation in 6 months) .

- Degradation pathways : Moisture accelerates ester hydrolysis, confirmed by LC-MS detection of acetic acid derivatives .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

- Enzyme inhibition : The sulfanyl group chelates metal ions in enzyme active sites (e.g., kinases), making it a scaffold for inhibitor development .

- Drug delivery : Ester groups enable prodrug strategies, with controlled hydrolysis releasing active moieties in vivo .

Advanced: How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

Answer:

- Assay standardization : Variability arises from differences in cell lines (e.g., HeLa vs. HEK293) or incubation times. Normalize using internal controls (e.g., β-actin) .

- Metabolic interference : Quinoxaline derivatives may interact with cytochrome P450 enzymes; use LC-MS/MS to quantify metabolite interference .

Basic: What solvent systems are optimal for recrystallization to ensure high purity?

Answer:

- Binary mixtures : Ethyl acetate/hexane (3:7 v/v) yields needle-like crystals with minimal solvent retention .

- Temperature gradient : Slow cooling from 60°C to 4°C improves crystal lattice formation .

Advanced: How do steric and electronic effects of quinoxaline substituents influence reaction kinetics?

Answer:

- Electron-withdrawing groups (e.g., -NO₂) at the quinoxaline 3-position reduce nucleophilic substitution rates by 40% (kinetic studies via HPLC) .

- Steric hindrance : Bulky substituents (e.g., -CH₂Ph) lower yields by 25% due to reduced accessibility of the sulfur nucleophile .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves and goggles mandatory; avoid inhalation (particle size <5 µm detected via SEM) .

- Waste disposal : Neutralize with 1M NaOH before incineration to prevent thiol release .

Advanced: How can 3D-QSAR models predict the compound’s interactions with novel biological targets?

Answer:

- Pharmacophore mapping : Aligns sulfanyl and ester groups with target binding pockets (e.g., ATP-binding sites in kinases) .

- CoMFA/CoMSIA : Models validated with R² >0.8 predict binding affinity changes upon methyl group substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.